Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 1217752-37-8
VCID: VC3430207
InChI: InChI=1S/C15H19NO3/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2/h3-5,7-8,12-13,16H,1,6,9-10H2,2H3/t12-,13-/m0/s1
SMILES: COC(=O)C1CC(CN1)OC2=CC=CC=C2CC=C
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate

CAS No.: 1217752-37-8

Cat. No.: VC3430207

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate - 1217752-37-8

Specification

CAS No. 1217752-37-8
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name methyl (2S,4S)-4-(2-prop-2-enylphenoxy)pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C15H19NO3/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2/h3-5,7-8,12-13,16H,1,6,9-10H2,2H3/t12-,13-/m0/s1
Standard InChI Key MGYPDUYJDMWRCB-STQMWFEESA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2CC=C
SMILES COC(=O)C1CC(CN1)OC2=CC=CC=C2CC=C
Canonical SMILES COC(=O)C1CC(CN1)OC2=CC=CC=C2CC=C

Introduction

Chemical Properties and Structure

Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate is a complex organic molecule with specific stereochemistry. The compound features a pyrrolidine ring with two stereogenic centers in the (2S,4S) configuration, an allylphenoxy group attached to the pyrrolidine ring, and a methyl ester functional group. The structural complexity of this compound contributes to its potential pharmacological significance and synthetic utility.

Basic Chemical Information

The fundamental chemical properties of Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate are summarized in the following table:

PropertyValue
CAS Number1217752-37-8
Molecular FormulaC₁₅H₁₉NO₃
Molecular Weight261.32 g/mol
IUPAC Namemethyl (2S,4S)-4-(2-prop-2-enylphenoxy)pyrrolidine-2-carboxylate
Standard InChIInChI=1S/C15H19NO3/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2/h3-5,7-8,12-13,16H,1,6,9-10H2,2H3/t12-,13-/m0/s1
Standard InChIKeyMGYPDUYJDMWRCB-STQMWFEESA-N
PubChem CID28306094

Physical Properties

The physical properties of Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate include predicted values for several important parameters:

Physical PropertyPredicted Value
Boiling Point361.0±42.0 °C
Density1.106±0.06 g/cm³
pKa7.06±0.10

Structural Characteristics

The molecular structure of Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate contains several key features that contribute to its chemical behavior and potential biological activity:

  • A pyrrolidine ring with (2S,4S) stereochemistry

  • An allylphenoxy group (2-prop-2-enylphenoxy) attached to the pyrrolidine ring at the 4-position

  • A methyl ester group at the 2-position of the pyrrolidine ring

  • A secondary amine in the pyrrolidine ring

The compound contains 15 carbon atoms, 19 hydrogen atoms, 3 oxygen atoms, and 1 nitrogen atom, with a total of 6 rotatable bonds . These structural elements provide multiple sites for potential interaction with biological targets and for chemical modification in synthetic applications.

Comparison with Related Compounds

Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate belongs to a broader family of substituted pyrrolidine derivatives. Comparison with related compounds provides insight into the structure-activity relationships and potential applications.

Structural Analogs

Several structural analogs of Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate appear in the literature, including:

CompoundCAS NumberMolecular WeightKey Structural Difference
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate1217686-86-6300.16 g/molBromo substituent instead of allyl group
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate1217782-72-3251.28 g/molMethoxy substituent instead of allyl group
Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate-265.31 g/molEthoxy group at position 3 of phenoxy ring
Methyl (2S,4S)-4-(4-bromo-2-phenylphenoxy)pyrrolidine-2-carboxylate-376.2 g/molBromo and phenyl substituents on the phenoxy ring

Stereochemical Variants

The stereochemistry of the pyrrolidine ring significantly impacts the properties and potential activity of these compounds. Related stereoisomers include:

  • (2S,4R) isomers, such as derivatives of 4-hydroxy-L-proline methyl ester

  • (2R,4S) and (2R,4R) isomers, which would have different spatial arrangements of the substituents

Each stereoisomer would be expected to interact differently with biological targets and exhibit distinct physical and chemical properties.

Future Research Directions

Research on Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate and related compounds offers several promising avenues for future investigation:

  • Structure-activity relationship studies to determine the impact of the allyl group on biological activity

  • Development of synthetic methodologies for more efficient preparation of the compound and its derivatives

  • Exploration of pharmaceutical applications based on the unique structural features of this pyrrolidine derivative

  • Investigation of catalytic applications, as many pyrrolidine derivatives have shown utility in asymmetric catalysis

Continued research on this compound could lead to new insights in medicinal chemistry, synthetic methodology, and materials science.

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